molecular formula C15H13N3O B12941173 (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B12941173
M. Wt: 251.28 g/mol
InChI Key: GLUWBSPUUGLXCW-CQSZACIVSA-N
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Description

(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS: 103343-47-1) is a chiral benzodiazepine derivative with a molecular formula of C₁₅H₁₃N₃O and a molecular weight of 251.28 g/mol. Its structure features a seven-membered diazepine ring fused to a benzene moiety, substituted with an amino group at the 3-position and a phenyl group at the 5-position . The compound’s stereochemistry (R-configuration) is critical for its pharmacological interactions, as enantiomers often exhibit distinct biological activities . It is stored under inert conditions (2–8°C) due to its sensitivity to environmental factors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

(3R)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m1/s1

InChI Key

GLUWBSPUUGLXCW-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Precursors

A common approach starts with the condensation of o-phenylenediamine derivatives with 1,3-diketones or related carbonyl compounds to form the benzodiazepine core. For example, condensation with 1,3-diketones such as dimedone leads to 1,4-benzodiazepine derivatives after cyclization.

  • Reaction Conditions: Typically performed under reflux in ethanol or other suitable solvents.
  • Purification: The reaction mixture is filtered and washed with diethyl ether to isolate the pure product.
  • Yields: Reported yields for related benzodiazepine derivatives range from 33% to 54%, depending on substituents and reaction conditions.

Stereoselective Synthesis of the (R)-Enantiomer

The preparation of the (R)-enantiomer involves chiral resolution or asymmetric synthesis techniques. One documented method involves starting from chiral precursors or using chiral catalysts to induce stereoselectivity during the cyclization step.

  • Example: The use of chiral amino acid derivatives such as Fmoc-glycine in the synthesis pathway has been reported to yield enantiomerically enriched benzodiazepine derivatives.
  • Key Reagents: Carbodiimides (e.g., N-(3-dimethylaminopropyl)-N'-ethyl carbodiimide hydrochloride), 1-hydroxybenzotriazole (HOBT), and coupling agents like BOP-Cl are employed to facilitate amide bond formation and cyclization steps with stereochemical control.

Cyclization and Functional Group Transformations

After initial condensation, further cyclization and functional group modifications are performed to install the amino group at the 3-position and to complete the benzodiazepine ring system.

  • Typical Steps:
    • Reaction with ethyl hydrogensuberate and carbodiimide coupling agents.
    • Base treatment (e.g., NaOH) to promote cyclization.
    • Use of silyl-protected amines (e.g., TBDMSONH2) to introduce the amino functionality at the desired position.

Alternative Synthetic Routes

Other synthetic routes involve the formation of intermediates such as 2-((2-aminophenyl)amino)methylene malononitrile derivatives, which upon acid-catalyzed cyclization and subsequent hydrolysis yield benzodiazepine derivatives structurally related to the target compound.

  • Key Steps:
    • Reaction of benzene-1,2-diamine with 2-methylene-malononitrile.
    • Hydrochloric acid reflux to form hydrochloride salts.
    • Ethanol reflux to induce cyclization to 4-amino-1H-benzo[b]diazepine derivatives.
    • Base hydrolysis to yield diazepine derivatives with amino substitution.

Comparative Data Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation o-Phenylenediamine + 1,3-diketone, reflux in EtOH 33–54 Formation of benzodiazepine core
2 Coupling and Cyclization Carbodiimide (WSC HCl), HOBT, NaOH, BOP-Cl 40–70* Stereoselective amide bond formation
3 Amino group introduction TBDMSONH2, MeOH - Protecting group strategy
4 Alternative cyclization route Benzene-1,2-diamine + 2-methylene-malononitrile, HCl reflux, EtOH reflux 80–90 Hydrochloride salt intermediate

*Yields vary depending on specific reaction conditions and scale.

Research Findings and Notes

  • The stereochemical purity of the (R)-enantiomer is critical for biological activity and is achieved through chiral starting materials or resolution techniques.
  • The use of carbodiimide coupling agents and additives like HOBT improves reaction efficiency and reduces side reactions during amide bond formation.
  • Alternative synthetic routes via malononitrile intermediates provide high yields and allow for structural diversification of benzodiazepine derivatives.
  • Purification typically involves filtration, washing with diethyl ether, and recrystallization to obtain analytically pure compounds.

Scientific Research Applications

Anxiolytic Activity

Research indicates that (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one exhibits notable anxiolytic effects. A study conducted on various derivatives of benzodiazepines demonstrated that compounds similar to this compound showed significant anxiolytic activity comparable to established anxiolytics like diazepam. The efficacy was evaluated using the elevated plus maze and open field tests, confirming the compound's potential as an anxiolytic agent without significant muscle relaxant effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure of this compound can influence its biological activity. Studies have highlighted that variations in substituents at specific positions can significantly alter the pharmacological profile of benzodiazepine derivatives. For instance, changes in the phenyl group or amino substitutions have been linked to enhanced receptor binding affinity and improved therapeutic efficacy .

Anticancer Potential

Emerging research suggests that some benzodiazepine derivatives may possess anticancer properties. Preliminary investigations into related compounds indicate that they can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma. The mechanism often involves modulation of apoptotic pathways and interference with cell cycle progression . Although specific studies on this compound are scarce, the potential for anticancer applications warrants further exploration.

Mechanism of Action

The mechanism of action of ®-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the calming and sedative effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity of benzodiazepine derivatives is highly dependent on substituents and stereochemistry. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Properties References
(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one 3-NH₂, 5-Ph 251.28 Potential CNS modulation, low cytotoxicity
7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 7-Cl, 5-(2-Cl-Ph) 315.20 Anticancer (IC₅₀: 8.2 µM), high myeloperoxidase inhibition
Nifoxipam (5-(2-fluorophenyl)-3-hydroxy-7-nitro-1H-benzo[e][1,4]diazepin-2(3H)-one) 5-(2-F-Ph), 3-OH, 7-NO₂ 315.26 Enhanced water solubility, metabolite of flunitrazepam
Clonazepam (5-(2-chlorophenyl)-7-nitro-1H-benzo[e][1,4]diazepin-2(3H)-one) 5-(2-Cl-Ph), 7-NO₂ 315.72 Anticonvulsant, anxiolytic, long plasma half-life (40 h)
(R)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-... 7-Cl, 5-(2-Cl-Ph), 4-(2-OH-Et) 383.26 High enantiomeric excess (97%), GABA receptor affinity

Pharmacological Activity

  • Anticancer Activity: Chloro-substituted derivatives (e.g., 7-Chloro-5-(2-chlorophenyl)-...) exhibit potent anticancer activity, attributed to electron-withdrawing groups enhancing binding to cellular targets . In contrast, (R)-3-Amino-5-phenyl-... shows minimal cytotoxicity to normal cells at 20 µM .
  • CNS Modulation: Clonazepam and nifoxipam act via GABAₐ receptor potentiation, while the amino group in (R)-3-Amino-5-phenyl-... may influence alternative pathways, such as kinase inhibition .
  • Solubility: Nifoxipam’s hydroxyl group improves water solubility compared to non-polar analogs like (R)-3-Amino-5-phenyl-..., which may limit its bioavailability .

Stereochemical Influence

The (R)-enantiomer of 7-Chloro-5-(2-chlorophenyl)-... demonstrated superior tumor apoptosis (38% cell death) compared to racemic mixtures, highlighting the importance of chirality in efficacy . Similarly, the R-configuration in (R)-3-Amino-5-phenyl-... may enhance target selectivity over its S-counterpart .

Research Findings and Implications

Substituent-Driven Activity: Chloro and nitro groups enhance anticancer and CNS activity but increase toxicity. Amino and hydroxyl groups improve safety profiles but may reduce potency .

Stereochemistry: Enantiopure derivatives (e.g., (R)-3-Amino-5-phenyl-...) show promise for targeted therapies with reduced off-target effects .

Solubility Challenges: Polar groups (e.g., hydroxyl in nifoxipam) address solubility issues common in benzodiazepines, a limitation observed in (R)-3-Amino-5-phenyl-... .

Biological Activity

(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known by its CAS number 103343-47-1, is a compound that belongs to the benzodiazepine class of molecules. These compounds are known for their psychoactive properties and interactions with gamma-aminobutyric acid (GABA) receptors. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 103343-47-1

Pharmacological Activity

Benzodiazepines are primarily recognized for their anxiolytic, sedative, and anticonvulsant effects. The biological activity of this compound has been investigated in various studies:

1. Anxiolytic Effects

Research indicates that compounds within the benzodiazepine family exhibit significant anxiolytic properties. The interaction with GABA receptors enhances inhibitory neurotransmission in the central nervous system (CNS), leading to reduced anxiety levels. A study demonstrated that derivatives similar to this compound showed promise in reducing anxiety-like behaviors in animal models .

2. Sedative Properties

The sedative effects of benzodiazepines are well-documented. The compound has been shown to induce sedation in experimental models, which is attributed to its ability to modulate GABA receptor activity. This modulation results in increased chloride ion influx, leading to hyperpolarization of neurons and subsequent sedation .

3. Anticonvulsant Activity

Benzodiazepines are also widely used as anticonvulsants. Studies have indicated that this compound exhibits anticonvulsant properties by enhancing GABAergic transmission, thereby stabilizing neuronal excitability .

The primary mechanism of action for this compound involves its interaction with the GABA_A receptor complex. This interaction facilitates the opening of chloride channels upon GABA binding, resulting in increased intracellular chloride concentration and neuronal inhibition.

Case Study 1: Anxiolytic Efficacy

In a controlled study involving rodents, administration of this compound resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. The results suggested a dose-dependent response correlating with GABA_A receptor modulation .

Case Study 2: Sedation and Sleep Induction

Another study assessed the sedative effects of the compound using sleep deprivation models. Results indicated that subjects treated with this compound exhibited improved sleep latency and duration compared to controls .

Comparative Analysis with Other Benzodiazepines

Compound NameAnxiolytic EffectSedative EffectAnticonvulsant Effect
This compoundHighModerateHigh
DiazepamHighHighModerate
AlprazolamVery HighModerateLow

Chemical Reactions Analysis

Synthetic Modifications via Nucleophilic Substitution

The compound serves as a precursor for synthesizing benzodiazepinone derivatives through nucleophilic substitution. For example:

  • Reaction with 1-bromo-2-chloroethane in the presence of NaH/DMF yields intermediate A , which is further condensed with cyclic amines (e.g., pyrrolidine, piperidine) to generate derivatives with varying spacer groups .

  • Replacement of the methylene spacer with a carbonyl group enables coupling with cyclic amines via TBTU/HOBt-mediated amidation, producing amide-linked derivatives (e.g., compounds 12–19 ) .

Table 1: Representative Derivatives Synthesized via Spacer Modification

Spacer TypeReagents/ConditionsProduct ExampleBiological Activity
EthyleneK₂CO₃/NaI, acetonitrileCompound 4 NCX1 reverse-mode inhibitor
AcetylTBTU/HOBt, DMFCompound 14 NCX1/NCX3 enhancer

Condensation Reactions for Heterocyclic Systems

The amino group participates in cyclocondensation to form fused heterocycles:

  • Reaction with ethyl aroylacetates yields pyrido[2,3-b] diazepin-4-ones, confirmed by X-ray crystallography .

  • Chalcone derivatives formed via carbaldehyde intermediates enable further functionalization into pyrazoles and pyrimidines .

Synthetic Pathway Example:

  • Nitrazepam → Alkylation → Intermediate B → Carboxylic acid C → Amide coupling .

  • Dynamic NMR studies reveal seven-membered ring inversion barriers (e.g., ΔG‡ = 63.5 kJ/mol for 25 ), influencing conformational stability .

Analytical and Mechanistic Insights

  • Computational Modeling : GIAO/B3LYP calculations correlate NMR chemical shifts (544 data points) with electronic environments, aiding reaction optimization .

  • Conformational Analysis : Steric effects from substituents (e.g., benzyl vs. methyl) modulate NCX isoform selectivity .

Q & A

Basic: What are the established synthetic routes for (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one?

The synthesis typically involves cyclization of precursors like 2-amino-4-fluorobenzophenone with chloroacetyl chloride, followed by base-catalyzed reactions. For example:

  • Step 1 : Reacting 2-amino-4-fluorobenzophenone with chloroacetyl chloride yields 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide.
  • Step 2 : Hexamethylenetetramine-mediated cyclization generates the benzodiazepine core.
  • Step 3 : Alkylation or arylidene derivatization using KOH in DMF or toluene introduces substituents at the 1- and 3-positions .
    Key Methodological Insight : Optimize reaction time and temperature during cyclization to avoid side products like over-oxidized intermediates.

Basic: How is the stereochemistry at the 3-position (R-configuration) confirmed?

The (R)-configuration is verified via:

  • X-ray crystallography : Resolve absolute stereochemistry by analyzing bond angles and spatial arrangement in single crystals .
  • Chiral HPLC : Compare retention times with racemic mixtures using chiral stationary phases (e.g., amylose-based columns).
  • Optical rotation : Cross-validate with literature-specific rotation values for enantiomeric purity .

Advanced: How can conflicting NMR data for C-3 substituents be resolved?

Discrepancies in NMR signals (e.g., split peaks for NH₂ groups) may arise from:

  • Tautomerism : The compound may exist in keto-enol tautomeric forms, altering proton environments. Use deuterated DMSO to stabilize the dominant tautomer .
  • Dynamic exchange : Variable-temperature NMR (VT-NMR) between 25°C and 60°C can identify exchange-broadened signals .
    Example : Aromatic proton splitting at δ 7.2–7.8 ppm may require 2D-COSY to assign coupling patterns unambiguously.

Advanced: What strategies improve yield in KOH-mediated alkylation reactions?

Low yields (e.g., <50%) in alkylation are often due to:

  • Competitive hydrolysis : Use anhydrous DMF and pre-dry KOH pellets to minimize water interference .
  • Steric hindrance : Bulky alkyl halides (e.g., tert-butyl) require longer reaction times (24–48 hrs) at 80°C.
  • Catalyst screening : Add tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reactivity .

Advanced: How do electronic effects influence the reactivity of the C-3 amino group?

The amino group’s nucleophilicity is modulated by:

  • Resonance effects : Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) reduce amine reactivity, requiring stronger bases like NaH for alkylation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions .
    Case Study : Substitution with 4-nitrobenzaldehyde in toluene/KOH yields C-3 arylidene derivatives with >70% efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and lactam C=O (~1680 cm⁻¹) .
  • ¹³C NMR : Identify quaternary carbons (e.g., C-2 carbonyl at δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₄N₃O) with <2 ppm mass error .

Advanced: How can oxidative degradation pathways be mitigated during storage?

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photooxidation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
    Caution : Avoid prolonged exposure to humidity, which accelerates lactam ring hydrolysis .

Advanced: What computational methods predict metabolite formation for this benzodiazepine?

  • Density Functional Theory (DFT) : Model CYP450-mediated oxidation at the phenyl ring (e.g., para-hydroxylation) .
  • Molecular docking : Simulate binding to GABAₐ receptors to prioritize metabolites for synthesis .
    Validation : Compare predicted metabolites with LC-MS/MS data from in vitro hepatic microsome assays .

Basic: What are the key safety hazards during handling?

  • Health hazards : Classified as H351 (suspected carcinogen) and H302 (harmful if swallowed). Use fume hoods and PPE (gloves, lab coat) .
  • Environmental risks : Toxic to aquatic life (Hazard Code H400). Neutralize waste with 10% NaOH before disposal .

Advanced: How can enantioselective synthesis be achieved for the (R)-isomer?

  • Chiral auxiliaries : Use (S)-proline-derived catalysts in asymmetric Michael additions to set the stereocenter .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze the undesired (S)-enantiomer selectively .
    Yield Optimization : Screen solvents (THF vs. MeCN) to enhance enantiomeric excess (ee > 95%) .

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